3,4-Diaminophenol

Descripción

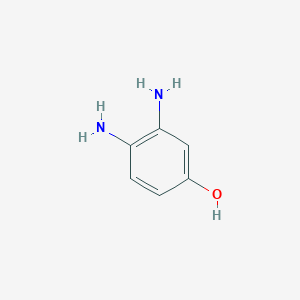

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,4-diaminophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-5-2-1-4(9)3-6(5)8/h1-3,9H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOZYARDXPHRDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378272 | |

| Record name | 3,4-diaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615-72-5 | |

| Record name | 3,4-diaminophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Diaminophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Diaminophenol (CAS No: 615-72-5), a versatile aromatic compound of significant interest in various fields of chemical research and development. This document details its chemical and physical properties, provides a step-by-step synthesis protocol, and explores its applications, with a particular focus on its role as a key building block in the development of novel pharmaceuticals.

Core Properties of this compound

This compound, with the molecular formula C₆H₈N₂O, is an organic compound featuring a phenol (B47542) ring substituted with two amine groups at the 3 and 4 positions.[1][2] Its chemical structure lends it a high degree of reactivity, making it a valuable intermediate in organic synthesis.

Physicochemical Data

The following tables summarize the key physical and chemical properties of this compound.

| Identifier | Value | Source |

| CAS Number | 615-72-5 | [1][3] |

| Molecular Formula | C₆H₈N₂O | [1][2] |

| Molecular Weight | 124.14 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Phenol, 3,4-diamino-; 3,4-diamino-phenol | [1] |

| Physical Property | Value | Notes |

| Melting Point | 170-172 °C | [4] |

| Boiling Point | 356.5 ± 27.0 °C | Predicted |

| pKa | 10.28 ± 0.18 | Predicted |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol (with heating and sonication). | [5] |

Synthesis of this compound: An Experimental Protocol

A common and effective method for the synthesis of this compound involves a four-step process starting from the readily available precursor, p-aminophenol. This process includes acylation, nitration, hydrolysis, and a final reduction step.[6]

Experimental Workflow

Caption: Synthetic pathway for this compound from p-aminophenol.

Detailed Methodology

Step 1: Acylation of p-Aminophenol

-

In a suitable reaction vessel, dissolve p-aminophenol in glacial acetic acid.

-

Add acetic anhydride to the solution.

-

Reflux the mixture to facilitate the acylation reaction, yielding p-acetamidophenol (acetaminophen).

Step 2: Nitration of p-Acetamidophenol

-

Cool the solution from Step 1.

-

Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) while maintaining a low temperature to control the exothermic reaction.

-

The reaction yields 3-nitro-4-acetamidophenol.

Step 3: Hydrolysis of 3-Nitro-4-acetamidophenol

-

To the nitrated product, add a solution of sodium hydroxide (B78521) or potassium hydroxide.

-

Heat the mixture to hydrolyze the acetamido group back to an amino group, resulting in the formation of 4-amino-3-nitrophenol.

Step 4: Reduction of 4-Amino-3-nitrophenol

-

The nitro group of 4-amino-3-nitrophenol is reduced to an amino group. This can be achieved using various reducing agents, such as iron powder in the presence of an acid (e.g., hydrochloric acid) or catalytic hydrogenation.

-

After the reduction is complete, the reaction mixture is worked up to isolate the final product, this compound. The product can be purified by recrystallization.

Applications in Research and Development

The unique arrangement of amino and hydroxyl functional groups on the aromatic ring makes this compound a valuable precursor in several industries.

Role in Drug Development

This compound serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its reactive sites allow for the construction of more complex molecular architectures, particularly heterocyclic ring systems that are prevalent in many drug classes. While specific drug names directly synthesized from this compound are not extensively publicized in readily available literature, its structural motif is integral to the synthesis of various therapeutic agents. Its utility in pharmaceutical manufacturing lies in its ability to participate in reactions to form compounds with potential antimicrobial, anti-inflammatory, or analgesic effects.[4]

Other Industrial Applications

-

Azo Dyes: It is a key intermediate in the manufacturing of a wide range of azo dyes used in the textile and printing industries.[5]

-

Hair Dyes: this compound is utilized in the formulation of permanent hair coloring products.[5]

-

Organic Electronics: There is growing interest in the use of this compound and its derivatives in the development of novel organic electronic materials.[3][4]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. The dihydrochloride (B599025) salt of this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Safety Information Summary

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

This guide serves as a foundational resource for professionals working with this compound. For more detailed and specific applications or safety protocols, consulting peer-reviewed literature and safety data sheets (SDS) is highly recommended.

References

- 1. This compound | C6H8N2O | CID 2772970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (>80%) | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. lookchem.com [lookchem.com]

- 5. nbinno.com [nbinno.com]

- 6. CN101085741A - Method for synthesizing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,4-Diaminophenol: Molecular Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 3,4-Diaminophenol, a versatile aromatic amine of significant interest to researchers, scientists, and professionals in drug development. This document details its molecular structure, physicochemical properties, synthesis protocols, and its role as a key intermediate in various industrial applications, including the synthesis of pharmaceuticals.

Molecular Structure and Properties

This compound, with the chemical formula C₆H₈N₂O, is an organic compound featuring a phenol (B47542) ring substituted with two amino groups at the 3 and 4 positions.[1] The presence of both hydroxyl and amino functional groups makes it a reactive and versatile building block in organic synthesis.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. These properties are crucial for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| CAS Number | 615-72-5 | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=CC(=C(C=C1O)N)N | [1] |

| Appearance | Solid | |

| Melting Point | 170-172 °C | |

| Boiling Point (Predicted) | 356.5 ± 27.0 °C | |

| Density (Predicted) | 1.343 ± 0.06 g/cm³ | |

| pKa (Predicted) | 10.28 ± 0.18 | |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated, Sonicated) |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| Mass Spectrometry (GC-MS) | A GC-MS spectrum is available, showing the molecular ion peak and fragmentation pattern. | PubChem CID 2772970[1] |

| ¹H NMR | Experimental data not available in cited sources. Predicted shifts would show distinct signals for the aromatic protons and the amine and hydroxyl protons. | |

| ¹³C NMR | Experimental data not available in cited sources. Predicted spectrum would show six distinct signals for the carbon atoms of the benzene (B151609) ring. | |

| Infrared (IR) Spectroscopy | Experimental data not available in cited sources. Expected characteristic peaks for O-H, N-H, and C-N stretching, as well as aromatic C-H and C=C bending. |

Experimental Protocols: Synthesis of this compound

A common synthetic route to this compound involves a four-step process starting from p-aminophenol. This method includes acylation, nitration, hydrolysis, and a final reduction step.

Detailed Synthesis Methodology

Step 1: Acylation of p-Aminophenol

-

Reactants: p-aminophenol, acetic anhydride, and glacial acetic acid.

-

Procedure: A mixture of p-aminophenol, acetic anhydride, and a small amount of glacial acetic acid is heated to reflux at approximately 128°C. The reaction is typically carried out for 2 to 4 hours.

-

Product: p-acetamidophenyl acetate.

Step 2: Nitration

-

Reactant: p-acetamidophenyl acetate, fuming nitric acid, and 66% nitric acid.

-

Procedure: The reaction mixture from the previous step is cooled to 25°C. Fuming nitric acid is added dropwise while maintaining the temperature. Subsequently, 66% nitric acid is added, and the reaction is stirred. The resulting mixture is poured into ice water, causing the product to precipitate as a yellow solid.

-

Product: 3-nitro-4-acetamidophenyl acetate.

Step 3: Hydrolysis

-

Reactants: 3-nitro-4-acetamidophenyl acetate, sodium hydroxide (B78521) or potassium hydroxide solution.

-

Procedure: The nitrated product is heated with a solution of sodium hydroxide or potassium hydroxide. This step hydrolyzes the ester and amide groups.

-

Product: 4-amino-3-nitrophenol (B127093).

Step 4: Reduction

-

Reactants: 4-amino-3-nitrophenol, iron powder or zinc powder, and an acidic solution.

-

Procedure: The 4-amino-3-nitrophenol is dissolved in a polar organic solvent and added to a heated mixture of iron or zinc powder in an acidic solution (pH 1-2). The mixture is refluxed to reduce the nitro group to an amino group.

-

Final Product: this compound.

The overall workflow for this synthesis is depicted in the diagram below.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various heterocyclic compounds, particularly benzimidazoles. Benzimidazole (B57391) derivatives are a significant class of compounds in medicinal chemistry, with a wide range of biological activities, including anthelmintic (anti-parasitic worm) properties.

Role in Benzimidazole Anthelmintics Synthesis and Mechanism of Action

Many benzimidazole-based drugs function by disrupting the cellular machinery of parasites. This compound can be a precursor to the benzimidazole core structure. The mechanism of action for many benzimidazole anthelmintics involves the inhibition of microtubule polymerization in the parasite.

These drugs bind with high affinity to the β-tubulin subunit of the parasite's microtubules. This binding prevents the polymerization of tubulin into microtubules, which are essential for various cellular functions, including cell division, motility, and nutrient absorption. The disruption of these processes ultimately leads to the death of the parasite.

The signaling pathway illustrating this mechanism of action is shown below.

References

A Technical Guide to the Synthesis of 3,4-Diaminophenol from p-Aminophenol

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminophenol (CAS 615-72-5) is a crucial chemical intermediate with significant applications across various industries. Its unique structure, featuring adjacent amino groups and a hydroxyl group on a benzene (B151609) ring, makes it a versatile building block. Key applications include its use as a precursor in the synthesis of azo dyes for textiles, as a component in hair dye formulations, and notably, as a vital intermediate in the manufacturing of pharmaceuticals.[1][2] For instance, it is a foundational component for certain benzimidazole-class anthelmintic drugs.[3] Given its industrial importance, a reliable, cost-effective, and scalable synthesis route is paramount.

This technical guide details a robust four-step synthesis of this compound starting from the readily available and inexpensive raw material, p-aminophenol. The described method is designed to be suitable for industrial production, featuring mild reaction conditions and a relatively high overall yield.[3]

Overall Synthesis Pathway

The conversion of p-aminophenol to this compound is not achievable through direct nitration due to the high reactivity of the starting material, which would lead to oxidation and a mixture of unwanted products. Therefore, a protecting group strategy is employed. The synthesis involves four primary stages:

-

Acylation: Protection of the highly activating amino group in p-aminophenol as an acetamide (B32628).

-

Nitration: Introduction of a nitro group onto the aromatic ring at the position ortho to the hydroxyl group.

-

Hydrolysis: Deprotection of the acetamide to regenerate the free amino group.

-

Reduction: Conversion of the nitro group to a second amino group to yield the final product.[3][4]

The complete logical flow of this synthesis is illustrated in the diagram below.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis, based on established procedures.[3][5]

This step protects the amino group as p-acetamidophenol (acetaminophen) to prevent oxidation during nitration and to properly direct the incoming nitro group.

-

Reagents and Equipment:

-

p-Aminophenol

-

Acetic anhydride (B1165640)

-

Anhydrous acetic acid (solvent)

-

Reaction flask equipped with a reflux condenser and heating mantle.

-

-

Procedure:

-

Charge the reaction flask with p-aminophenol and anhydrous acetic acid.

-

Add acetic anhydride to the mixture. The molar ratio of p-aminophenol to acetic anhydride should be between 1:2 and 1:3.[3]

-

Heat the mixture to reflux, maintaining a temperature of 120°C to 130°C.[3]

-

Continue the reaction under reflux for 3 to 8 hours until the acylation is complete.[3]

-

The resulting solution, containing p-acetamidophenol (p-ethoxyphenylacetamide) in acetic acid, is cooled and used directly in the next step.[3]

-

A nitro group is introduced at the C-3 position (ortho to the hydroxyl group).

-

Reagents and Equipment:

-

Solution of p-acetamidophenol in acetic acid (from Step 1)

-

Nitric acid solution

-

Reaction vessel with stirring and cooling capabilities.

-

-

Procedure:

-

Cool the acetic acid solution of p-acetamidophenol to approximately 25°C.[5]

-

Slowly add a nitric acid solution dropwise to the stirred reaction mixture while maintaining the temperature.

-

After the addition is complete, continue stirring the reaction mixture.

-

Upon completion, the product, 3-nitro-4-acetamidophenol, is isolated via crystallization and filtration.[3]

-

The solid product is washed to neutrality and dried.[5]

-

The acetyl protecting group is removed to yield 4-amino-3-nitrophenol.

-

Reagents and Equipment:

-

3-Nitro-4-acetamidophenol solid (from Step 2)

-

Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH) solution

-

Reaction vessel with stirring.

-

-

Procedure:

-

Add the 3-nitro-4-acetamidophenol solid to a solution of NaOH or KOH.

-

Stir the mixture to facilitate the hydrolysis reaction.

-

After the reaction is complete, the product, 4-amino-3-nitrophenol, is isolated by crystallization and filtration.[3]

-

This final step reduces the nitro group to an amino group, forming this compound. The process utilizes a Béchamp reduction with iron powder in an acidic medium.

-

Reagents and Equipment:

-

4-Amino-3-nitrophenol solid (from Step 3)

-

Iron (Fe) powder or Zinc (Zn) powder

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Ethanol (solvent)

-

Reaction flask with reflux condenser, heating mantle, and dropping funnel.

-

-

Procedure:

-

Prepare an acidic solution in the reaction flask by adding HCl or H₂SO₄ to water to achieve a pH of 1 to 2.

-

Add iron or zinc powder to the acidic solution. The molar ratio of the metal powder to 4-amino-3-nitrophenol should be between 3:1 and 5:1.[3]

-

Heat the acidic metal suspension to between 50°C and 100°C.

-

Separately, dissolve the 4-amino-3-nitrophenol solid in a polar organic solvent such as ethanol.

-

Slowly add the ethanolic solution of 4-amino-3-nitrophenol to the heated metal suspension.

-

Heat the final reaction mixture to reflux (80°C to 100°C) and maintain for 4 to 10 hours.[3]

-

After the reaction is complete, filter the hot solution to remove the excess iron powder and iron oxides.

-

Concentrate the filtrate to reduce the solvent volume.

-

The final product, this compound, is collected by filtration and dried under a vacuum.[3]

-

The workflow for this crucial reduction step is visualized below.

Data Presentation

The following tables summarize the quantitative parameters and outcomes for the synthesis process as described in the cited literature.

Table 1: Summary of Reaction Conditions

| Step | Key Reactants | Molar Ratio (Reactant:Substrate) | Temperature (°C) | Time (hours) | Solvent |

|---|---|---|---|---|---|

| 1. Acylation | Acetic Anhydride | 2:1 to 3:1 | 120 - 130 | 3 - 8 | Acetic Acid |

| 2. Nitration | Nitric Acid | - | ~25 | 1 - 1.5 | Acetic Acid |

| 3. Hydrolysis | NaOH or KOH | - | - | - | Water |

| 4. Reduction | Fe or Zn Powder | 3:1 to 5:1 | 80 - 100 | 4 - 10 | Ethanol/Water |

Table 2: Reported Yields

| Stage | Reported Yield (%) | Reference |

|---|---|---|

| Reduction Step (Example) | 72.6% | [3] |

| Overall Process Yield | 42.3% |[3] |

Conclusion

The four-step synthesis route starting from p-aminophenol provides an effective and industrially viable method for producing this compound. The process relies on inexpensive and readily available starting materials and reagents.[3] By employing a standard protection-nitration-deprotection-reduction sequence, this pathway avoids the challenges of direct functionalization. The reaction conditions are moderate, and the procedures are straightforward, making the synthesis amenable to large-scale production for applications in the pharmaceutical, dye, and materials science industries.[1][3][6]

References

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. CN101085741A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 4. wyzant.com [wyzant.com]

- 5. CN101066929A - Process of preparing 4-amino-3-nitro phenol - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

Chemical and physical properties of 3,4-Diaminophenol

An In-depth Technical Guide to 3,4-Diaminophenol

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound (CAS No. 615-72-5).[1][2][3] It is a versatile chemical intermediate with significant utility in various industrial and research sectors, including the manufacturing of dyes, pharmaceuticals, and materials for organic electronics.[4][5] This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visual representations of key processes and relationships.

Chemical and Physical Properties

This compound, also known as 5-hydroxy-1,2-phenylenediamine, is an aromatic amine.[1] Its structure, featuring two amino groups and a hydroxyl group on a benzene (B151609) ring, makes it a reactive and useful building block in organic synthesis.[4][5]

Identifiers and General Properties

| Property | Value | Source |

| CAS Number | 615-72-5 | [1][2][3][6] |

| Molecular Formula | C₆H₈N₂O | [1][2][3] |

| Molecular Weight | 124.14 g/mol | [1][2][3][7] |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-hydroxy-o-phenylenediamine, 5-hydroxy-1,2-phenylenediamine | [8] |

| Appearance | Crystalline solid/powder | [4][9] |

Physical Properties

| Property | Value | Source/Notes |

| Melting Point | 170-172 °C | [1] |

| Boiling Point | 356.5 ± 27.0 °C | Predicted value[1] |

| Density | 1.343 ± 0.06 g/cm³ | Predicted value[1] |

| Solubility | Slightly soluble in DMSO and Methanol (B129727) (with heating/sonication).[1] Soluble in water.[4] | |

| pKa | 10.28 ± 0.18 | Predicted value[1][8] |

Note: Some properties are predicted and should be confirmed experimentally.

Experimental Protocols

Synthesis of this compound

A common synthesis route for this compound involves a four-step process starting from p-aminophenol.[10] This method is noted for its mild conditions and relatively high yield, making it suitable for industrial production.[10]

Methodology: [10]

-

Acylation: p-aminophenol is reacted with acetic anhydride (B1165640) in an acetic acid solvent to synthesize p-acetamidophenol.

-

Nitration: The resulting p-acetamidophenol is nitrated using nitric acid to produce 3-nitro-4-acetamidophenol.

-

Hydrolysis: The nitro compound is then hydrolyzed with a base like sodium hydroxide (B78521) or potassium hydroxide to yield 4-amino-3-nitrophenol.

-

Reduction: The final step involves the reduction of the nitro group of 4-amino-3-nitrophenol, for example, using iron powder, to obtain the final product, this compound.

Purification:

The product from the final reduction step can be purified by filtering the reaction mixture while hot to remove the catalyst (e.g., iron powder). The solvent is then concentrated, and the resulting solid product is filtered and dried under a vacuum.[10]

Analytical Methods

Methodology for High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent, such as methanol or a mixture of methanol and water. Dilute to a known concentration (e.g., 1 mg/mL).

-

Instrumentation: Use a standard HPLC system equipped with a UV detector.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is typically suitable for aromatic amines.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Monitor the elution at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).

-

-

Analysis: Inject the sample and compare the retention time and peak area to a known standard of this compound to determine purity and concentration.

Reactivity and Stability

The chemical reactivity of this compound is dictated by its three functional groups: two nucleophilic amino groups and an acidic hydroxyl group. This makes it a valuable precursor for synthesizing a variety of more complex molecules.[4][5]

Stability:

-

Storage: The compound should be stored sealed in a dry place at room temperature.[1] Some suppliers recommend storage in an inert atmosphere and a dark place.[6] The dihydrochloride (B599025) salt is also stored at room temperature or between 2-8°C.[9][11]

-

Handling: Due to its potential toxicity, proper safety precautions should be taken when handling this compound.[1] It is classified as a hazardous material with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9]

Applications in Research and Industry

This compound's versatile chemical nature makes it a key intermediate in several industries.[1][4][5]

-

Dye Production: It is a crucial component in the manufacturing of hair dyes and as a precursor for azo dyes used in textiles and printing.[1][4][5]

-

Pharmaceutical Manufacturing: The compound serves as a building block in the synthesis of active pharmaceutical ingredients (APIs).[1][4][5] For instance, it is an intermediate in the synthesis of Luxabendazole, a broad-spectrum anthelmintic drug.[10]

-

Organic Electronics: There is growing interest in using this compound as a component in the development of organic semiconductors and organic light-emitting diodes (OLEDs).[1][4][5]

References

- 1. Cas 615-72-5,Phenol, 3,4-diaMino- | lookchem [lookchem.com]

- 2. This compound (>80%) | CymitQuimica [cymitquimica.com]

- 3. This compound | C6H8N2O | CID 2772970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 615-72-5|this compound|BLD Pharm [bldpharm.com]

- 7. Aminophenols | Fisher Scientific [fishersci.com]

- 8. Page loading... [guidechem.com]

- 9. This compound dihydrochloride | 89691-81-6 [sigmaaldrich.com]

- 10. CN101085741A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 11. chemscene.com [chemscene.com]

3,4-Diaminophenol: A Comprehensive Technical Guide for Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Diaminophenol is a versatile aromatic compound that serves as a critical building block in the synthesis of a wide array of organic molecules. Its unique trifunctional nature, possessing two adjacent amino groups and a hydroxyl group on a benzene (B151609) ring, allows for the construction of complex heterocyclic systems and polymers with significant applications in pharmaceuticals, materials science, and the dye industry. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and its use in the preparation of key derivatives, and its application in the development of high-performance polymers and biologically active agents.

Chemical and Physical Properties

This compound is a crystalline solid that is sparingly soluble in water but shows better solubility in polar organic solvents. The presence of both amino and hydroxyl groups makes it susceptible to oxidation, and it is often handled as its more stable dihydrochloride (B599025) salt. Below is a summary of its key physicochemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| CAS Number | 615-72-5 | [1] |

| Melting Point | 170-172 °C | |

| Boiling Point | 356.5 ± 27.0 °C (Predicted) | |

| Density | 1.343 ± 0.06 g/cm³ (Predicted) | |

| pKa | 10.28 ± 0.18 (Predicted) | |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated, Sonicated) | |

| Appearance | Crystalline powder |

Synthesis of this compound

A common and industrially relevant synthesis of this compound starts from the readily available p-aminophenol. The process involves a four-step reaction sequence: acylation, nitration, hydrolysis, and reduction.[2]

Synthesis of this compound from p-Aminophenol.

Experimental Protocol: Synthesis of this compound

This protocol is a general representation based on patented industrial processes.[2]

Step 1: Acylation of p-Aminophenol

-

In a reaction vessel, dissolve p-aminophenol in glacial acetic acid.

-

Add acetic anhydride to the solution (molar ratio of p-aminophenol to acetic anhydride is typically 1:1.1).

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and pour it into cold water to precipitate p-acetamidophenol.

-

Filter the solid, wash with water, and dry.

Step 2: Nitration of p-Acetamidophenol

-

Suspend p-acetamidophenol in acetic acid at a low temperature (0-5 °C).

-

Slowly add a nitrating mixture (a mixture of nitric acid and sulfuric acid) while maintaining the low temperature.

-

After the addition is complete, stir the mixture for an additional 1-2 hours.

-

Pour the reaction mixture onto crushed ice to precipitate 3-nitro-4-acetamidophenol.

-

Filter the product, wash with cold water, and dry.

Step 3: Hydrolysis of 3-Nitro-4-acetamidophenol

-

Suspend 3-nitro-4-acetamidophenol in an aqueous solution of sodium hydroxide (B78521) (e.g., 10% NaOH).

-

Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize with a mineral acid (e.g., HCl) to precipitate 4-amino-3-nitrophenol.

-

Filter the solid, wash with water, and dry.

Step 4: Reduction of 4-Amino-3-nitrophenol

-

Suspend 4-amino-3-nitrophenol in water or a mixture of water and ethanol (B145695).

-

Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid.

-

Heat the mixture to 80-90 °C and stir vigorously for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture to remove the iron sludge.

-

Cool the filtrate and adjust the pH to precipitate this compound.

-

Filter the product, wash with a small amount of cold water, and dry under vacuum.

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of various heterocyclic compounds and polymers due to the reactivity of its adjacent amino groups and the hydroxyl group.

Synthesis of Benzimidazoles

The condensation of this compound with aldehydes or carboxylic acids is a straightforward method for the synthesis of 5-hydroxybenzimidazoles. These compounds are important scaffolds in medicinal chemistry.

General scheme for the synthesis of 5-hydroxybenzimidazoles.

-

To a solution of this compound (1 mmol) in ethanol (10 mL), add an aromatic aldehyde (1 mmol).

-

Add a catalytic amount of an acid, such as p-toluenesulfonic acid (0.1 mmol).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution. If not, reduce the solvent volume under vacuum.

-

Filter the solid product, wash with cold ethanol, and dry. Recrystallize from a suitable solvent if necessary.

Synthesis of Phenoxazines

Phenoxazines are another class of heterocyclic compounds that can be synthesized from this compound. These molecules are of interest for their applications as dyes and in electronic materials.

This protocol describes a general method for the condensation of an aminophenol with a dihaloarene.

-

In a reaction flask, combine this compound (1 mmol), a suitable dihaloarene (e.g., 1,2-dichloro-4-nitrobenzene, 1 mmol), and a base such as potassium carbonate (2.5 mmol).

-

Add a high-boiling polar aprotic solvent like DMF or DMSO.

-

Heat the reaction mixture to 120-150 °C for 8-12 hours under an inert atmosphere (e.g., nitrogen).

-

Monitor the reaction by TLC.

-

After cooling, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of High-Performance Polymers: Poly(p-phenylene benzobisoxazole) (PBO)

This compound is a key monomer in the synthesis of poly(p-phenylene benzobisoxazole) (PBO), a rigid-rod polymer with exceptional thermal stability and mechanical strength. The polymerization is typically carried out in polyphosphoric acid (PPA).

Polymerization of this compound and terephthalic acid to form PBO.

The following is a representative protocol for the synthesis of a polybenzoxazole from 4,6-diamino-1,3-benzenediol (an isomer of this compound) and 2,5-dihydroxyterephthalic acid.[3]

-

In a reaction vessel protected under a nitrogen atmosphere, add 4,6-diamino-1,3-benzenediol (5 mmol) and 2,5-dihydroxyterephthalic acid (5 mmol) to a degassed polyphosphoric acid (PPA) solution.

-

After dehydrochlorination at 100–110 °C under vacuum, cool the reaction vessel to approximately 90 °C.

-

Add fresh P₂O₅ and stir for 60 minutes to ensure thorough mixing.

-

Increase the reaction temperature in a stepwise manner: 130 °C for 5–6 hours, then 150 °C for 6–7 hours, and finally 190 °C for 3–4 hours.

-

The resulting highly viscous polymer solution can be spun into fibers by dry-jet wet-spinning.

-

The polymer is purified by extraction of the PPA with water for 72 hours and then dried in a vacuum oven at 60 °C.

Application in Drug Development: The Case of Luxabendazole

This compound and its derivatives are important intermediates in the synthesis of pharmaceuticals. For example, the anthelmintic drug Luxabendazole, a benzimidazole carbamate, is synthesized from a substituted o-phenylenediamine, which can be derived from a diaminophenol precursor.[4][5]

Mechanism of Action of Benzimidazole Anthelmintics

Benzimidazole anthelmintics, including Luxabendazole, are believed to exert their effect by targeting the protein β-tubulin in parasitic worms.[4] This interaction disrupts the formation of microtubules, which are essential for various cellular functions.

Presumed mechanism of action of Luxabendazole via inhibition of tubulin polymerization.

The inhibition of microtubule polymerization leads to a cascade of downstream effects, including impaired glucose uptake and depletion of glycogen (B147801) stores, ultimately resulting in the paralysis and death of the parasite.[4]

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its trifunctional nature provides access to a diverse range of chemical structures, from complex heterocyclic molecules with significant biological activity to high-performance polymers with exceptional material properties. The synthetic routes to and from this compound are well-established, offering chemists a powerful tool for innovation in drug discovery, materials science, and beyond. The continued exploration of the reactivity and applications of this compound is expected to lead to further advancements in these fields.

References

- 1. This compound | C6H8N2O | CID 2772970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis and Properties of Poly[p-(2,5-dihydroxy)- phenylenebenzobisoxazole] Fiber [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of 3,4-Diaminophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 3,4-Diaminophenol, a key intermediate in the synthesis of various pharmaceuticals and industrial compounds. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide combines known qualitative information with data from structurally similar compounds and provides detailed experimental protocols for the precise determination of these properties.

Introduction to this compound

This compound (3,4-DAP), with the chemical formula C₆H₈N₂O, is an aromatic organic compound featuring a phenol (B47542) ring substituted with two amino groups at the 3 and 4 positions. This trifunctional structure, possessing a hydroxyl group and two amino groups, imparts specific chemical reactivity and physical properties that are critical for its application in chemical synthesis. Understanding its solubility and stability is paramount for its effective use in research, development, and manufacturing.

Solubility Profile

The solubility of this compound is influenced by its polar functional groups, which allow for hydrogen bonding. However, the aromatic ring contributes to its lipophilicity.

Qualitative Solubility Assessment

Qualitative data indicates that this compound is slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727), with solubility in methanol being enhanced by heating and sonication.[1] Based on the principle of "like dissolves like," its solubility in various solvent classes can be predicted.

-

Polar Protic Solvents: Due to its ability to form hydrogen bonds, this compound is expected to have some solubility in polar protic solvents like water, ethanol, and methanol.

-

Polar Aprotic Solvents: Solvents such as DMSO and acetone (B3395972) are anticipated to be effective in dissolving this compound due to their polarity.

-

Nonpolar Solvents: Solubility is expected to be limited in nonpolar solvents like toluene, benzene, and chloroform.

Quantitative Solubility Data (Illustrative)

While specific experimental data for this compound is scarce, the following table provides illustrative solubility data based on the known properties of aminophenol isomers. This data should be considered an estimate and requires experimental verification.

| Solvent | Temperature (°C) | Estimated Solubility (g/L) |

| Water | 25 | ~ 10-15 |

| Methanol | 25 | ~ 20-30 |

| Ethanol | 25 | ~ 15-25 |

| Acetone | 25 | ~ 50-70 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 100 |

| Toluene | 25 | < 1 |

Stability Profile

This compound is known to be sensitive to air, light, and moisture, which can lead to degradation, often indicated by a color change to brown or purple.[2] Its stability is a critical factor for storage and handling, as well as for its use in chemical reactions.

Factors Affecting Stability

-

Oxidation: The presence of both amino and hydroxyl groups on the aromatic ring makes this compound susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.

-

pH: The stability of aminophenols can be pH-dependent. In alkaline conditions, the phenoxide ion is more susceptible to oxidation.

-

Temperature: Elevated temperatures can increase the rate of degradation.

-

Light: Exposure to light, particularly UV radiation, can induce photochemical degradation.

Degradation Pathways

The degradation of this compound is likely to proceed through oxidation, leading to the formation of quinone-imine or quinone-diimine structures, which can further polymerize to form colored degradation products. A plausible oxidative degradation pathway is illustrated below.

References

A Technical Guide to 3,4-Diaminophenol: Dihydrochloride Salt vs. Free Base for Researchers and Drug Development Professionals

Introduction

3,4-Diaminophenol is a versatile aromatic compound of significant interest in pharmaceutical and chemical synthesis. Its structure, featuring a phenol (B47542) group and two adjacent amino groups, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, including benzimidazoles, which are scaffolds in many pharmacologically active molecules. This technical guide provides an in-depth comparison of this compound in its dihydrochloride (B599025) salt and free base forms, offering researchers and drug development professionals the critical information needed to select the appropriate form for their specific application.

Core Properties: A Comparative Analysis

The choice between the dihydrochloride salt and the free base of this compound hinges on key differences in their physical and chemical properties. These differences can significantly impact handling, storage, solubility, stability, and reactivity in synthetic protocols.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative and qualitative differences between this compound Dihydrochloride and its free base form.

Table 1: General and Physical Properties

| Property | This compound Dihydrochloride | This compound (Free Base) |

| Molecular Formula | C₆H₁₀Cl₂N₂O | C₆H₈N₂O |

| Molecular Weight | 197.06 g/mol | 124.14 g/mol [1] |

| CAS Number | 89691-81-6 | 615-72-5[1] |

| Appearance | Off-white to light brown crystalline powder | Light-sensitive, crystalline solid |

| Melting Point | Decomposes | ~170-175 °C (with decomposition) |

Table 2: Solubility Profile

| Solvent | This compound Dihydrochloride | This compound (Free Base) |

| Water | Soluble | Sparingly soluble |

| Ethanol | Soluble | Soluble |

| DMSO | Soluble | Soluble |

Table 3: Stability and Handling

| Parameter | This compound Dihydrochloride | This compound (Free Base) |

| Stability | More stable, particularly to oxidation.[2] | Prone to oxidation, especially when exposed to air and light. |

| Storage | Store at 2-8°C, sealed in a dry place. | Store at room temperature, sealed in a dry place, protected from light. |

| Handling | Less sensitive to atmospheric oxidation. | Requires careful handling under an inert atmosphere to prevent degradation. |

Experimental Protocols and Considerations

The choice between the dihydrochloride and free base forms of this compound has significant practical implications in the laboratory.

Preparation of this compound Free Base from Dihydrochloride Salt

In many synthetic applications, the free base is the required reactant. It can be readily prepared from the more stable dihydrochloride salt by neutralization.

Protocol: Neutralization of this compound Dihydrochloride

-

Dissolution: Dissolve this compound dihydrochloride in deionized water.

-

Neutralization: Slowly add a stoichiometric amount of a suitable base (e.g., sodium bicarbonate, sodium carbonate, or a dilute solution of sodium hydroxide) while monitoring the pH of the solution with a pH meter or pH paper. The free base will precipitate out of the solution as the pH approaches neutrality.

-

Isolation: Collect the precipitated free base by vacuum filtration.

-

Washing: Wash the filter cake with cold deionized water to remove any remaining salts.

-

Drying: Dry the isolated this compound free base under vacuum at a low temperature, protected from light.

Synthesis of Benzimidazole (B57391) Derivatives

A common application of this compound is in the synthesis of benzimidazoles through condensation with carboxylic acids or their derivatives. The choice between the free base and the dihydrochloride salt impacts the reaction conditions.

Protocol 1: Benzimidazole Synthesis using this compound Free Base

-

Reaction Setup: In a round-bottom flask, dissolve this compound (free base) and a slight excess of the desired carboxylic acid in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or polyphosphoric acid (PPA).

-

Reaction: Heat the mixture at an elevated temperature (typically 120-180°C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into a beaker of ice water. The crude benzimidazole derivative will precipitate.

-

Purification: Collect the precipitate by filtration, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Protocol 2: Benzimidazole Synthesis using this compound Dihydrochloride

-

Reaction Setup: In a round-bottom flask, suspend this compound dihydrochloride and the carboxylic acid in a suitable solvent.

-

Base Addition: Add at least two equivalents of a non-nucleophilic base (e.g., triethylamine (B128534) or diisopropylethylamine) to neutralize the hydrochloride salt and liberate the free diamine in situ.

-

Reaction: Proceed with heating as described in Protocol 1.

-

Work-up and Purification: The work-up procedure is similar to Protocol 1, with an additional washing step to remove the hydrochloride salt of the added base.

Discussion on the Choice of Reagent:

-

Using the Free Base: This is the more direct approach, as the free amino groups are readily available for reaction. However, the free base is less stable and can be prone to oxidation, potentially leading to colored impurities and lower yields if not handled carefully under an inert atmosphere.

-

Using the Dihydrochloride Salt: The dihydrochloride salt is more stable and easier to handle and store.[2] Its use requires an additional neutralization step, either prior to the reaction or in situ. The in situ neutralization is often preferred for convenience. The use of the dihydrochloride salt can sometimes lead to a cleaner reaction and a product with fewer colored impurities.

Mandatory Visualizations

Logical Relationship: Choosing Between Dihydrochloride and Free Base

The decision to use this compound dihydrochloride or its free base depends on a balance of factors related to stability, handling, and the specific requirements of the chemical reaction.

Experimental Workflow: Benzimidazole Synthesis

The following diagram illustrates the general workflow for the synthesis of a benzimidazole derivative from this compound.

References

Potential applications of 3,4-Diaminophenol in research

An In-depth Technical Guide to the Research Applications of 3,4-Diaminophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (3,4-DAP) is a versatile aromatic compound featuring a phenol (B47542) ring substituted with two adjacent amino groups. This unique arrangement of functional groups—a catechol-like moiety combined with an ortho-phenylenediamine structure—makes it a highly valuable and reactive building block in synthetic chemistry. Its primary research applications lie in the construction of complex heterocyclic systems, particularly 5-aminobenzoxazoles, which are privileged scaffolds in medicinal chemistry. This guide details the synthesis of 3,4-DAP, its core applications in the development of biologically active compounds and functional materials, and provides detailed experimental protocols and quantitative data for key reactions and derivatives.

Introduction to this compound

This compound (CAS: 615-72-5, Molecular Formula: C₆H₈N₂O) is an organic intermediate whose strategic importance is derived from its trifunctional nature.[1] The ortho-diamine functionality allows for facile cyclocondensation reactions with a variety of electrophiles to form five-membered heterocyclic rings, while the hydroxyl group can be used for further functionalization or to modulate the electronic properties of the resulting molecule. These characteristics make 3,4-DAP a cornerstone for creating diverse molecular architectures with significant potential in drug discovery, materials science, and analytical chemistry.[2]

Synthesis of this compound

A common synthetic route to this compound starts from the readily available p-aminophenol. The process involves a four-step sequence of protection, nitration, deprotection, and reduction.[3]

Caption: Figure 1: Synthetic Workflow for this compound

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a patented method for the synthesis of this compound.[3]

-

Acylation (Protection): In a suitable reaction vessel, combine p-aminophenol with acetic anhydride in acetic acid. Heat the mixture to reflux (approx. 128°C) for 4 hours to yield p-acetamidophenol.

-

Nitration: Cool the reaction mixture and slowly add nitric acid while maintaining a low temperature to synthesize 3-nitro-4-acetamidophenol.

-

Hydrolysis (Deprotection): Treat the nitrated intermediate with an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide and heat to hydrolyze the acetamide (B32628) group, yielding 4-amino-3-nitrophenol.

-

Reduction: Dissolve the 4-amino-3-nitrophenol solid in a polar organic solvent. In a separate flask, prepare an acidic solution (pH 1-2) and add iron powder or zinc powder, heating the mixture to 50-100°C. Add the dissolved 4-amino-3-nitrophenol solution to the metal-acid mixture and reflux to reduce the nitro group, yielding the final product, this compound.

Core Application: Synthesis of 5-Amino-2-Substituted-Benzoxazoles

The most significant application of 3,4-DAP in research is its use as a precursor for 5-amino-2-substituted-benzoxazoles. The ortho-diamine moiety readily undergoes condensation and subsequent cyclization with carboxylic acids, aldehydes, or their derivatives. This reaction, often promoted by a dehydrating agent like polyphosphoric acid (PPA), is a robust method for creating the benzoxazole (B165842) scaffold.[4][5] The retained amino group at the 5-position serves as a valuable handle for further chemical modification.

Caption: Figure 2: General Synthesis of 5-Amino-2-Substituted-Benzoxazoles

Experimental Protocol: Synthesis of p-Phenylene-2,2'-bis(5-aminobenzoxazole)

This protocol is adapted from a patented procedure for the synthesis of a bis-benzoxazole derivative, illustrating the core condensation reaction.[6]

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen), prepare a polyphosphoric acid (PPA) solution by mixing phosphoric acid and phosphorus pentoxide (P₂O₅) to a final P₂O₅ concentration of 80-85%.

-

Addition of Reactants: Heat the PPA solution to 60-120°C. Add the reaction raw materials: 2,4-diaminophenol (B1205310) hydrochloride (an isomer, but the procedure is analogous for 3,4-DAP) and terephthalic acid. The molar ratio of the diaminophenol to the diacid should be approximately 2.1-2.5 : 1.

-

Cyclization Reaction: Add a reducing agent such as SnCl₂ to prevent oxidation. Heat the mixture to 140-210°C and maintain this temperature for 3-4 hours to facilitate the condensation and cyclization.

-

Work-up: Cool the reaction mixture and pour it into crushed ice or water to precipitate the product.

-

Purification: Neutralize the mixture, collect the solid product by vacuum filtration, wash thoroughly with water, and dry to obtain the crude product. Further purification can be achieved by extraction or recrystallization.

Application in Drug Discovery and Development

The benzoxazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[4][7] Derivatives synthesized from 3,4-DAP are of particular interest as they can be explored for various therapeutic targets.

References

- 1. This compound | C6H8N2O | CID 2772970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. CN101085741A - Method for synthesizing this compound - Google Patents [patents.google.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. ijpbs.com [ijpbs.com]

- 6. Synthesis of benzoxazole - Eureka | Patsnap [eureka.patsnap.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 3,4-Diaminophenol: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3,4-diaminophenol, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecule's spectral characteristics for identification, characterization, and quality control.

Note on Data Availability: Experimental spectroscopic data for the free base form of this compound is not widely available in public databases. Much of the available information pertains to its isomers or salt forms, such as this compound dihydrochloride (B599025). The data presented herein is a combination of expected values based on established spectroscopic principles for its constituent functional groups and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables outline the predicted chemical shifts for the protons (¹H) and carbon atoms (¹³C) of this compound. These predictions are based on the known substituent effects of hydroxyl (-OH) and amino (-NH₂) groups on an aromatic ring.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 6.5 - 6.7 | Doublet (d) |

| H-5 | 6.1 - 6.3 | Doublet of Doublets (dd) |

| H-6 | 6.6 - 6.8 | Doublet (d) |

| -OH | 8.5 - 9.5 | Singlet (broad) |

| 3-NH₂ | 3.5 - 4.5 | Singlet (broad) |

| 4-NH₂ | 3.5 - 4.5 | Singlet (broad) |

Solvent: DMSO-d₆

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 145 - 150 |

| C-2 | 105 - 110 |

| C-3 | 135 - 140 |

| C-4 | 125 - 130 |

| C-5 | 102 - 107 |

| C-6 | 115 - 120 |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, and aromatic C-H bonds, as well as the aromatic ring itself.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenol) | Stretching | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 | Medium, Doublet |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Ring Stretching | 1500 - 1600 | Medium to Strong |

| C-N | Stretching | 1250 - 1350 | Medium |

| C-O | Stretching | 1200 - 1260 | Strong |

| N-H | Bending | 1590 - 1650 | Medium |

| Aromatic C-H | Out-of-plane Bending | 800 - 900 | Strong |

Note: The spectrum of this compound dihydrochloride would show significant differences, particularly broader and shifted N-H stretching bands due to the formation of ammonium (B1175870) salts (-NH₃⁺).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is particularly useful for conjugated systems. The phenol (B47542) and aniline (B41778) moieties in this compound act as chromophores. The spectrum is expected to show absorptions characteristic of substituted benzene (B151609) rings.

Table 4: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Solvent |

| π → π | ~230 - 240 | Methanol or Ethanol |

| π → π | ~280 - 300 | Methanol or Ethanol |

Note: The exact position and intensity of the absorption maxima can be influenced by the solvent polarity and pH. For comparison, 4-aminophenol (B1666318) exhibits absorption maxima around 194 nm, 218 nm, and 272 nm in an acidic mobile phase[1]. 3-aminophenol (B1664112) also shows absorption in the UV region[2][3].

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). The use of DMSO-d₆ is often preferred for phenolic compounds to observe the exchangeable -OH and -NH₂ protons.

-

Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of approximately -1 to 12 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of approximately 0 to 200 ppm.

-

A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol (FTIR-ATR)

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

UV-Vis Spectroscopy Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0 AU.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline correction.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the sample over a wavelength range of approximately 200 to 400 nm.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the characterization of a chemical compound like this compound using multiple spectroscopic techniques.

References

A Technical Guide to Commercial Sources and Purity of 3,4-Diaminophenol for Researchers and Drug Development Professionals

Introduction

3,4-Diaminophenol is a crucial chemical intermediate with broad applications in various fields, including the synthesis of dyes, pharmaceuticals, and materials for organic electronics.[1][2] Its utility as a building block in the development of novel drugs and as a key component in the manufacture of azo dyes and hair colorants underscores the importance of sourcing this compound at well-defined purity levels.[1][2] This technical guide provides an in-depth overview of the commercial availability of this compound, its typical purity grades, and methods for its purification and analysis, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Purity Grades

This compound is available from a variety of chemical suppliers, primarily based in China, the United States, and India.[3] The compound is offered in a range of purities, catering to different research and manufacturing needs. The dihydrochloride (B599025) salt of this compound is also commercially available, often with a specified purity of ≥98%.[4]

The required purity of this compound is dictated by its intended application. For instance, while technical grades may be suitable for dye synthesis, applications in pharmaceutical manufacturing and organic electronics necessitate higher purity levels to ensure the desired efficacy, safety, and performance of the final products.[1][2]

A summary of commercially available this compound and its dihydrochloride salt with their typical purities is presented in the table below.

| Compound | Supplier Type | Purity |

| This compound | Manufacturer/Trader | 99% min |

| This compound | Manufacturer | 98% |

| This compound | Reagent Supplier | 97% |

| This compound | Trader | 97%+ |

| This compound | Trader | 95% |

| This compound | Research Chemical Supplier | >80% |

| This compound dihydrochloride | Chemical Supplier | ≥98% |

Synthesis, Purification, and Potential Impurities

A common synthetic route to this compound involves a four-step process starting from p-aminophenol: acylation, nitration, hydrolysis, and reduction.[5] This multi-step synthesis can introduce various impurities, including unreacted starting materials, intermediates, and by-products from side reactions.

Potential Impurities:

-

p-Aminophenol: Unreacted starting material.

-

3-Nitro-4-acetamidophenol: Intermediate from the nitration step.

-

4-Amino-3-nitrophenol: Intermediate from the hydrolysis step.

-

Isomeric Aminophenols: Positional isomers formed during nitration.

-

Oxidation Products: Arise from the air sensitivity of aminophenols.

-

Residual Solvents and Reagents: Acetic anhydride, nitric acid, sodium hydroxide, and reduction reagents.

Given the potential for these impurities, purification is a critical step in obtaining high-purity this compound suitable for sensitive applications.

Experimental Protocols

General Purification Protocol for this compound

This protocol describes a general procedure for the purification of this compound based on recrystallization, a common technique for purifying solid organic compounds.

Materials:

-

Crude this compound

-

Deionized water (degassed)

-

Activated carbon

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware (beakers, flasks, funnel)

-

Heating mantle

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot, degassed deionized water under an inert atmosphere to prevent oxidation.

-

Decolorization: Add a small amount of activated carbon to the hot solution to adsorb colored impurities.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the activated carbon and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the purified this compound.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold, degassed deionized water to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum at a low temperature.

Analytical Method for Purity Assessment using High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for determining the purity of organic compounds. The following is a general HPLC method that can be adapted for the analysis of this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC)

-

UV-Vis or Photodiode Array (PDA) Detector

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

-

A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact gradient program should be optimized to achieve good separation of the main peak from any impurities.

Procedure:

-

Standard Preparation: Prepare a stock solution of a high-purity reference standard of this compound in a suitable solvent (e.g., mobile phase). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the same solvent as the standard.

-

Chromatographic Analysis: Inject the standards and the sample solution into the HPLC system.

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time compared to the reference standard. Calculate the purity of the sample by comparing the peak area of the analyte to the total peak area of all components in the chromatogram (area percent method) or by using a calibration curve generated from the standards.

Workflow for Sourcing and Quality Control

The following diagram illustrates a typical workflow for researchers and drug development professionals to source and ensure the quality of this compound for their applications.

Caption: Workflow for sourcing and quality control of this compound.

Conclusion

For researchers and professionals in drug development, the selection of high-quality starting materials is fundamental to the success of their work. This guide provides a comprehensive overview of the commercial sources, purity levels, and analytical considerations for this compound. By understanding the available grades and implementing appropriate quality control measures, scientists can ensure the integrity and reproducibility of their research and development endeavors.

References

Navigating the Safe Handling of 3,4-Diaminophenol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the safety data and handling precautions for 3,4-Diaminophenol and its common salt, this compound dihydrochloride (B599025). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes critical information from Safety Data Sheets (SDS) and toxicological reports to ensure safe laboratory practices.

Core Safety and Hazard Information

This compound and its salts are aromatic amines that require careful handling due to their potential health hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear indication of the risks associated with these compounds.

Table 1: GHS Hazard Classification for Aminophenols

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[1] |

| Respiratory or Skin Sensitisation | Category 1 | H317: May cause an allergic skin reaction.[1] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[1] |

| Carcinogenicity | - | Evidence of carcinogenic activity in male mice.[2] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 1 | H370: Causes damage to organs (Blood).[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs (Blood, Kidney) through prolonged or repeated exposure.[1] |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life.[1] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |

Note: This table is a composite based on data for aminophenol compounds. Always refer to the specific SDS for the exact material in use.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound and its dihydrochloride salt is crucial for safe storage and handling.

Table 2: Physicochemical Data of this compound and its Dihydrochloride Salt

| Property | This compound | This compound Dihydrochloride |

| Molecular Formula | C₆H₈N₂O | C₆H₁₀Cl₂N₂O |

| Molecular Weight | 124.14 g/mol | 197.06 g/mol [3] |

| Appearance | Crystals | Powder/Solid[3] |

| Melting Point | Decomposes at 78-80°C[4] | ~205°C[5] |

| Solubility | Very soluble in acids and alkalies; somewhat soluble in alcohol and acetone; slightly soluble in ether, chloroform, and petroleum ether.[4] | Soluble in water; slightly soluble in ethanol.[5] |

| CAS Number | 615-72-5[6] | 89691-81-6[7][8] |

Handling Precautions and Personal Protective Equipment (PPE)

A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety. The following diagram illustrates the logical workflow for safe handling.

Key Handling Precautions:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Personal Protective Equipment (PPE):

-

Hygiene Measures: Wash hands thoroughly after handling.[9] Do not eat, drink, or smoke in the work area.[9]

Experimental Protocols for Safety Assessment

The toxicological data for aminophenols are derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are generalized methodologies for key acute toxicity studies.

Acute Oral Toxicity (Based on OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Typically, young adult female rats are used.

-

Dosage: A stepwise procedure is used with a starting dose from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

Administration: The substance is administered orally by gavage.

-

Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

-

Endpoint: The test allows for the classification of the substance into a specific toxicity class based on the observed mortality.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: Albino rabbits are the preferred species.

-

Application: A small amount of the test substance (0.5 g or 0.5 mL) is applied to a shaved patch of skin.

-

Exposure: The patch is covered with a gauze dressing for a specified duration, typically 4 hours.[10]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal.[1]

-

Scoring: The severity of the skin reactions is scored, and the substance is classified based on the persistence and severity of the lesions.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

-

Animal Model: Albino rabbits are typically used.

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye.[11] The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iritis, conjunctival redness, and chemosis.[12]

-

Scoring: The ocular lesions are scored, and the substance is classified based on the severity and reversibility of the effects.

The following diagram illustrates a general workflow for assessing the acute toxicity of a chemical substance.

Toxicological Data Summary

Toxicological studies on aminophenol compounds have provided critical data for risk assessment.

Table 3: Summary of Toxicological Data

| Test | Species | Route | Result | Reference |

| Acute Oral LD50 | Rat | Oral | 0.24 g/kg (for 2,4-Diaminophenol Dihydrochloride) | [2] |

| Skin Irritation | Rabbit | Dermal | Irritant (for 2,4-Diaminophenol Dihydrochloride) | [2] |

| Eye Irritation | Rabbit | Ocular | Severe irritant (for 2,4-Diaminophenol Dihydrochloride) | [2] |

| Carcinogenicity | Male B6C3F₁ Mice | Gavage | Increased incidence of renal tubular cell adenomas at the highest dose | [2] |

| Mutagenicity | Salmonella typhimurium | In vitro | Mutagenic with metabolic activation | [4] |

First Aid and Emergency Procedures

In the event of exposure to this compound, immediate and appropriate first aid is crucial.

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[13]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists.[13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[13]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[13]

Disposal Considerations

Waste material containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

This technical guide is intended to supplement, not replace, the information provided in the specific Safety Data Sheet for the this compound product in use. Always consult the SDS before handling any chemical.

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. nucro-technics.com [nucro-technics.com]

- 7. nucro-technics.com [nucro-technics.com]

- 8. episkin.com [episkin.com]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 3,4-Diaminophenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of 3,4-diaminophenol, a crucial intermediate in the pharmaceutical industry. The primary synthesis route described is a four-step process commencing with p-aminophenol. An alternative pathway involving the reduction of 4-amino-3-nitrophenol (B127093) is also discussed.

Synthesis Overview